molecular formula C17H17ClN2O B8327125 5-(4-Chloro-benzylamino)-2-ethyl-2,3-dihydro-isoindol-1-one

5-(4-Chloro-benzylamino)-2-ethyl-2,3-dihydro-isoindol-1-one

Cat. No.: B8327125
M. Wt: 300.8 g/mol
InChI Key: OORXGRPDMCQULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-benzylamino)-2-ethyl-2,3-dihydro-isoindol-1-one is a useful research compound. Its molecular formula is C17H17ClN2O and its molecular weight is 300.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylamino]-2-ethyl-3H-isoindol-1-one

InChI

InChI=1S/C17H17ClN2O/c1-2-20-11-13-9-15(7-8-16(13)17(20)21)19-10-12-3-5-14(18)6-4-12/h3-9,19H,2,10-11H2,1H3

InChI Key

OORXGRPDMCQULK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C=CC(=C2)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (1.28 g, 6.10 mmol) was added to a stirred solution of 5-amino-2-ethyl-2,3-dihydro-isoindol-1-one (540 mg, 3.05 mmol), 4-chlorobenzaldehyde (854 mg, 6.10 mmol) and acetic acid (183 μl, 3.05 mmol) in anhydrous acetonitrile (12 ml) at room temperature. The reaction was stirred overnight and quenched with the addition of water. The organic phase was separated, washed with brine, then dried (MgSO4) and evaporated in vacuo. The resulting residue was purified by flash column chromatography (0 to 20% ethyl acetate in dichloromethane) to yield the title compound as a light brown solid (148 mg, 16%). HPLC retention time 4.23 min. Mass spectrum (ES+) m/z 301 (M+H).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
854 mg
Type
reactant
Reaction Step One
Quantity
183 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
16%

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